molecular formula C15H18N2O3S2 B5317985 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5317985
M. Wt: 338.4 g/mol
InChI Key: YFKALCRMOVSSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, commonly known as NITPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, NITPC has shown promising results in various other fields of research, such as cancer treatment, neuroprotection, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of NITPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, NITPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and angiogenesis. In neuroprotection, NITPC has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cardiovascular diseases, NITPC has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
NITPC has been shown to have various biochemical and physiological effects in different systems. In cancer cells, NITPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In neuroprotection, NITPC has been shown to reduce oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, NITPC has been shown to improve cardiac function, reduce inflammation, and prevent diabetic complications.

Advantages and Limitations for Lab Experiments

The advantages of using NITPC in lab experiments include its high potency, selectivity, and low toxicity. NITPC has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, the limitations of using NITPC in lab experiments include its high cost, limited availability, and complex synthesis method.

Future Directions

There are several future directions for the research on NITPC. In cancer treatment, further studies are needed to determine the efficacy of NITPC in combination with other anticancer drugs and to identify the optimal dosage and administration route. In neuroprotection, further studies are needed to determine the potential of NITPC in treating neurodegenerative diseases and to identify its target pathways and mechanisms of action. In cardiovascular diseases, further studies are needed to determine the potential of NITPC in preventing diabetic complications and to identify its target enzymes and signaling pathways.

Synthesis Methods

The synthesis of NITPC involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of 4-amino benzenesulfonamide and isobutylamine to form N-(isobutyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to form NITPC. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

NITPC has shown potential therapeutic applications in various fields of research. In cancer treatment, NITPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, NITPC has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, NITPC has been shown to improve cardiac function and reduce inflammation.

properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKALCRMOVSSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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